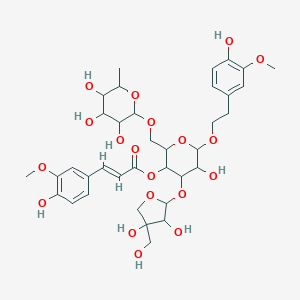

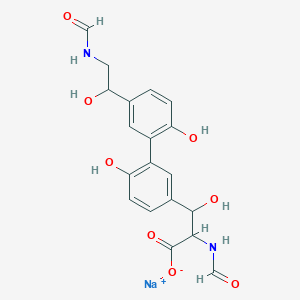

4-(2-Hydroxyphenyl)-2-carboxy-3-pyrrolidineacetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(2-Hydroxyphenyl)-2-carboxy-3-pyrrolidineacetic acid, also known as piracetam, is a nootropic drug that belongs to the racetam family. It was first synthesized in 1964 by a Romanian chemist, Corneliu E. Giurgea, who coined the term "nootropic" to describe drugs that enhance cognitive function without causing significant side effects. Piracetam is widely used in the scientific research community to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Wirkmechanismus

The exact mechanism of action of 4-(2-Hydroxyphenyl)-2-carboxy-3-pyrrolidineacetic acid is not fully understood, but it is believed to involve the modulation of neurotransmitter systems and the enhancement of neuronal plasticity. Piracetam has been shown to increase the density of certain types of neurotransmitter receptors, such as the AMPA receptor, which is involved in synaptic plasticity and memory formation. It may also enhance the activity of enzymes involved in the synthesis and release of neurotransmitters.

Biochemical and Physiological Effects:

Piracetam has been found to have a variety of biochemical and physiological effects, including increasing glucose metabolism in the brain, enhancing mitochondrial function, and reducing oxidative stress. It has also been shown to have neuroprotective effects, protecting against damage from toxins and injuries.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 4-(2-Hydroxyphenyl)-2-carboxy-3-pyrrolidineacetic acid in lab experiments is its well-established safety profile. It has been used clinically for over 50 years and has a low incidence of side effects. Another advantage is its ability to enhance cognitive function, which may be useful in studying the effects of various drugs and interventions on cognitive performance. However, one limitation is that the exact mechanism of action of this compound is not fully understood, which may make it difficult to interpret results from experiments.

Zukünftige Richtungen

There are many potential future directions for research on 4-(2-Hydroxyphenyl)-2-carboxy-3-pyrrolidineacetic acid and other nootropic drugs. One area of interest is the development of new and more potent nootropics that can enhance cognitive function even further. Another area of interest is exploring the potential therapeutic applications of nootropics, such as in the treatment of cognitive disorders like Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and other nootropics, which may lead to the development of new drugs with even greater cognitive-enhancing effects.

Synthesemethoden

The synthesis of 4-(2-Hydroxyphenyl)-2-carboxy-3-pyrrolidineacetic acid involves the reaction of 2-pyrrolidone with ethyl chloroformate, followed by the addition of 2-amino-3-hydroxybenzoic acid. The resulting product is then hydrolyzed to yield this compound. The chemical structure of this compound consists of a pyrrolidine ring attached to a carboxylic acid and a hydroxyphenyl group.

Wissenschaftliche Forschungsanwendungen

Piracetam has been extensively studied for its nootropic properties, which include improving memory, learning, and cognitive function. It has been shown to enhance the synthesis and release of acetylcholine, a neurotransmitter that plays a crucial role in learning and memory. Piracetam has also been found to increase cerebral blood flow and oxygen consumption, which may contribute to its cognitive-enhancing effects.

Eigenschaften

CAS-Nummer |

132785-32-1 |

|---|---|

Molekularformel |

C13H15NO5 |

Molekulargewicht |

265.26 g/mol |

IUPAC-Name |

(2S,3S,4S)-3-(carboxymethyl)-4-(2-hydroxyphenyl)pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C13H15NO5/c15-10-4-2-1-3-7(10)9-6-14-12(13(18)19)8(9)5-11(16)17/h1-4,8-9,12,14-15H,5-6H2,(H,16,17)(H,18,19)/t8-,9+,12-/m0/s1 |

InChI-Schlüssel |

JSMYHXFFKXKZRN-SBMIAAHKSA-N |

Isomerische SMILES |

C1[C@@H]([C@@H]([C@H](N1)C(=O)O)CC(=O)O)C2=CC=CC=C2O |

SMILES |

C1C(C(C(N1)C(=O)O)CC(=O)O)C2=CC=CC=C2O |

Kanonische SMILES |

C1C(C(C(N1)C(=O)O)CC(=O)O)C2=CC=CC=C2O |

Andere CAS-Nummern |

132785-32-1 |

Synonyme |

4-(2-hydroxyphenyl)-2-carboxy-3-pyrrolidineacetic acid HFPA |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[(5-bromo-2-chlorobenzoyl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B235796.png)

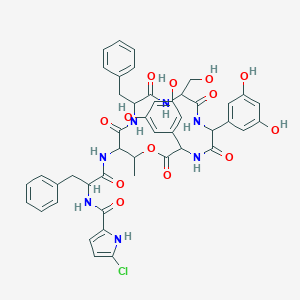

![N-[6-(hydroxymethyl)-9-(1H-indol-3-ylmethyl)-17-methyl-2,5,8,11,15-pentaoxo-1-oxa-4,7,10,14-tetrazacycloheptadec-16-yl]-2-[[(10E,12E)-9-hydroxyoctadeca-10,12-dienoyl]amino]pentanediamide](/img/structure/B235798.png)

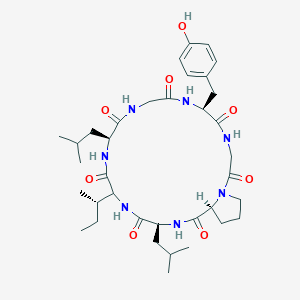

![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(E,2R)-7-hydroxy-6-methyl-2-[(10R,12R,13S,14R,17S)-1,3,12-trihydroxy-4,4,10,14-tetramethyl-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]oct-5-en-2-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B235862.png)

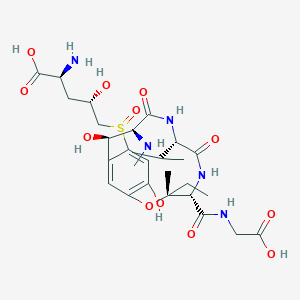

![(4R,5R,6S,7R)-7-[2-aminoethoxy(hydroxy)phosphoryl]oxy-4,5,6,8-tetrahydroxy-2-oxooctanoic acid](/img/structure/B235912.png)